2-{[(4-Fluoro-3-methylphenyl)amino]methyl}phenol
Overview
Description
2-{[(4-Fluoro-3-methylphenyl)amino]methyl}phenol is an organic compound with the molecular formula C14H14FNO and a molecular weight of 231.27 g/mol . This compound is characterized by the presence of a phenol group, a fluorine atom, and a methyl group attached to a benzene ring, along with an amino group linked to another benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Fluoro-3-methylphenyl)amino]methyl}phenol typically involves the reaction of 4-fluoro-3-methylaniline with formaldehyde and phenol under controlled conditions . The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
This may involve the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Fluoro-3-methylphenyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., ethanol, dichloromethane), and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amino derivatives. Substitution reactions can result in the formation of various substituted phenols .
Scientific Research Applications
2-{[(4-Fluoro-3-methylphenyl)amino]methyl}phenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-Fluoro-3-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the fluorine atom can influence the compound’s lipophilicity and membrane permeability. These properties contribute to its potential biological activities and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-{[(3-Fluoro-4-methylphenyl)amino]methyl}phenol: This compound is structurally similar but has the positions of the fluorine and methyl groups reversed.
4-Fluoro-2-methylphenol: This compound lacks the amino group and has a different substitution pattern on the benzene ring.
Uniqueness
2-{[(4-Fluoro-3-methylphenyl)amino]methyl}phenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological properties.
Biological Activity
2-{[(4-Fluoro-3-methylphenyl)amino]methyl}phenol is an organic compound that has garnered attention in scientific research due to its potential biological activities. This compound features a complex structure that includes a phenolic group and an amino group, which are significant for its reactivity and interaction with biological targets. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.
The molecular formula of this compound is CHFNO, with a molecular weight of approximately 221.24 g/mol. The presence of fluorine in its structure enhances its lipophilicity and can influence its biological interactions.
The biological activity of this compound may involve multiple mechanisms, primarily through its interactions with enzymes and receptors. The compound could act as an enzyme inhibitor by binding to the active site or modulating receptor functions, thereby influencing various biochemical pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that phenolic compounds can inhibit the growth of various bacterial strains, suggesting that this compound may also possess such activity.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 0.0048 mg/mL |
S. aureus | 5.64 to 77.38 µM |
C. albicans | 16.69 to 78.23 µM |
These findings highlight the potential of this compound in developing antimicrobial agents.
Anti-inflammatory Potential
The anti-inflammatory properties of similar phenolic compounds have been documented extensively. They often inhibit inflammatory pathways, making them candidates for therapeutic applications in treating conditions like arthritis and other inflammatory diseases.
Anticancer Activity
Fluorinated compounds, particularly those similar to this compound, have been investigated for their anticancer properties. For instance, related compounds have shown effectiveness in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of phenolic compounds exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from low micromolar concentrations to higher values depending on the structural modifications.
- Anticancer Research : Another study focused on fluorinated benzothiazoles revealed their high affinity for aryl hydrocarbon receptors (AhR), which are implicated in cancer progression. These compounds were shown to induce significant growth inhibition in cancer cell lines, suggesting that similar mechanisms may be applicable to this compound.
Properties
IUPAC Name |
2-[(4-fluoro-3-methylanilino)methyl]phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-10-8-12(6-7-13(10)15)16-9-11-4-2-3-5-14(11)17/h2-8,16-17H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWAWHYPLYGBRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=CC=CC=C2O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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